2,4-Di-tert-butylphenol-d19 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

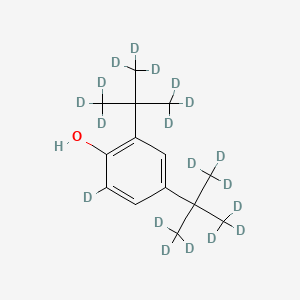

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a deuterated derivative of a phenolic compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium atoms replace the hydrogen atoms in the methyl and ethyl groups, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol typically involves the deuteration of the corresponding non-deuterated phenol. The process begins with the preparation of the starting material, which is 4,6-di-tert-butylphenol. This compound is then subjected to a deuteration reaction using deuterium gas (D2) or deuterated reagents such as deuterated methyl iodide (CD3I) and deuterated ethyl iodide (C2D5I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The phenolic hydrogen can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Alkylated or acylated phenols

Scientific Research Applications

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is widely used in scientific research due to its unique properties:

Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications .

Mechanism of Action

The mechanism of action of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves the interaction of its phenolic group with molecular targets. The deuterium atoms enhance the stability of the compound and reduce the rate of metabolic degradation. This makes it an ideal candidate for use in NMR spectroscopy and other analytical techniques. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (BHT): A non-deuterated analog used as an antioxidant in various applications.

2,4-Di-tert-butylphenol: Another non-deuterated analog with similar chemical properties

Uniqueness

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable for applications in NMR spectroscopy and other analytical techniques where deuterium labeling is essential .

Biological Activity

2,4-Di-tert-butylphenol (2,4-DTBP) is a significant compound known for its diverse biological activities. This article focuses on the biological activity of 2,4-DTBP, particularly its antimicrobial properties, effects on quorum sensing, and potential applications in pest control and cancer therapy.

2,4-DTBP is a phenolic compound produced by various organisms, including bacteria, fungi, and plants. It is recognized for its cytotoxicity and has been identified in at least 169 species across multiple taxonomic groups. Its structural formula can be represented as follows:

This compound is often a major component of essential oils and exhibits potent toxicity against a wide range of organisms, including the producers themselves .

Research indicates that 2,4-DTBP possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens through multiple mechanisms:

- Quorum Sensing Inhibition : 2,4-DTBP disrupts the quorum sensing (QS) mechanisms in bacteria such as Pseudomonas aeruginosa, leading to reduced virulence factor production and biofilm formation. This was demonstrated in studies where treatment with 2,4-DTBP resulted in a significant decrease in the expression of QS-related genes (lasI, lasR, rhlI, rhlR) .

- Synergistic Effects : In combination with conventional antibiotics like ampicillin, 2,4-DTBP enhances bactericidal activity against resistant strains of P. aeruginosa .

Case Studies

- Inhibition of Violacein Production : A study used violacein production assays to demonstrate that 2,4-DTBP effectively reduces violacein pigment production in Chromobacterium violaceum, a model organism for studying QS .

- Biofilm Formation : The microtiter plate biofilm assay showed that 2,4-DTBP significantly inhibits biofilm formation by P. aeruginosa. The biofilms were quantified using crystal violet staining, confirming the compound's effectiveness in disrupting biofilm integrity .

Insect Pest Control

Recent research has identified 2,4-DTBP as a novel agonist for insect odorant receptors. It interacts specifically with the Orco subunit of these receptors, suggesting potential use as an environmentally friendly pest control agent that targets insect populations without affecting non-target species .

Anticancer Properties

The cytotoxic effects of 2,4-DTBP extend to cancer cells. Studies indicate that it can induce apoptosis in various cancer cell lines through oxidative stress mechanisms and modulation of signaling pathways involved in cell proliferation and survival .

Bioactivity Summary Table

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Disruption of quorum sensing; synergistic effects with antibiotics |

| Antifungal | Reduces fungal growth | Cytotoxic effects on fungal cells |

| Anticancer | Induces apoptosis in cancer cells | Modulation of oxidative stress and signaling pathways |

| Pest Control | Targets insect odorant receptors | Specific binding to Orco subunit |

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

225.44 g/mol |

IUPAC Name |

2-deuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D |

InChI Key |

ICKWICRCANNIBI-ZNMCCVASSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.